molecular formula C13H12ClNO3S B13301152 4-Propanamidonaphthalene-1-sulfonyl chloride

4-Propanamidonaphthalene-1-sulfonyl chloride

Cat. No.: B13301152
M. Wt: 297.76 g/mol
InChI Key: ISEKKLOLZZWWGJ-UHFFFAOYSA-N
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Description

4-Propanamidonaphthalene-1-sulfonyl chloride is a specialized naphthalene-based sulfonyl chloride reagent designed for chemical biology and medicinal chemistry research. Its core utility lies in its sulfonyl chloride group, which reacts efficiently with primary and secondary amines under mild conditions to form stable sulfonamide conjugates . This reaction is widely employed to label biomolecules, explore protein-protein interactions, and develop novel synthetic compounds for pharmacological screening. Compounds featuring the naphthalene-sulfonamide scaffold, such as those based on 1,4-bis(arylsulfonamido)naphthalene, have demonstrated significant research value as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a promising therapeutic target for oxidative stress-related inflammatory diseases . By disrupting this interaction, such inhibitors activate the cellular Nrf2-mediated antioxidant response pathway, offering a potential strategy for investigating neurodegenerative disorders and other conditions driven by inflammation . Furthermore, sulfonamide derivatives are investigated for their inhibitory activity against enzymes like carbonic anhydrase, positioning them as candidates in cancer research . Researchers can utilize this compound as a versatile building block to create focused libraries of sulfonamide compounds for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

4-(propanoylamino)naphthalene-1-sulfonyl chloride

InChI

InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16)

InChI Key

ISEKKLOLZZWWGJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanamidonaphthalene-1-sulfonyl chloride typically involves the reaction of 4-propanamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{4-Propanamidonaphthalene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Propanamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Propanamidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propanamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Length and Electronic Effects : The 5-chloropentanamido group in the benzene analog increases lipophilicity and may enhance membrane permeability in drug candidates compared to the shorter propanamido group in the target compound .
  • Naphthalene vs. Benzene : The naphthalene system’s extended conjugation could improve UV absorption properties, making the target compound useful in materials science or analytical chemistry.

Biological Activity

4-Propanamidonaphthalene-1-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound's structure, characterized by the presence of a naphthalene ring and a sulfonyl chloride functional group, suggests potential applications in antimicrobial, anticancer, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene-1-sulfonyl chloride with propanamide under controlled conditions. The product is characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Properties

Sulfonamides, including this compound, are primarily known for their antibacterial properties. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. By competing with PABA, sulfonamides disrupt the synthesis of folate, essential for nucleic acid production.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli50
B. subtilis100
K. pneumoniae150

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections caused by resistant strains .

Anticancer Activity

Emerging studies suggest that sulfonamide derivatives may possess anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Sulfonamide Derivatives

CompoundCell LineIC50 (µM)
Compound AA5490.17
Compound BMDA-MB-2310.05
Compound CHeLa0.07

In particular, certain derivatives have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, indicating a mechanism that could be exploited for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : By mimicking PABA, it inhibits dihydropteroate synthase (DHPS), crucial for folate biosynthesis.
  • Cell Cycle Arrest : Some derivatives have been shown to arrest cancer cells in specific phases of the cell cycle, particularly G2/M phase.
  • Induction of Apoptosis : Certain compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A recent case study examined the effects of sulfonamide derivatives on various bacterial strains and cancer cell lines. The study found that:

  • Antibacterial Efficacy : Compounds similar to this compound showed significant zones of inhibition against E. coli and K. pneumoniae, comparable to standard antibiotics like ciprofloxacin.
  • Antitumor Effects : In vitro tests indicated that specific derivatives could reduce viability in breast cancer cell lines significantly.

Q & A

Q. How can green chemistry principles be applied to its synthesis?

  • Methodology : Replace chlorosulfonic acid with less hazardous sulfonating agents (e.g., sulfur trioxide complexes). Explore solvent-free reactions or biodegradable solvents (e.g., cyclopentyl methyl ether). Conduct life-cycle assessments to evaluate environmental impact .

Tables for Key Data

Property Value/Technique Reference
Sulfonyl Chloride Stability Decomposes above 80°C; hydrolyzes in H₂O
Optimal Storage Conditions –20°C, inert atmosphere, desiccated
Key FTIR Peaks S=O: 1370 cm⁻¹, 1170 cm⁻¹

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